4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione
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Overview
Description
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its quinazoline core, which is substituted with a 3,4-dichlorophenyl group and two methoxy groups at positions 6 and 7. The presence of a thione group at position 2 adds to its unique chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such asacetylcholinesterase (AchE) and epidermal growth factor receptors (EGFR) . These targets play crucial roles in neurological signaling and cell growth regulation, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of their targets, leading to changes in cellular processes . For instance, inhibition of AchE can affect nerve pulse transmission , while EGFR inhibition can disrupt cell growth and proliferation .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to oxidative stress and cell growth . For example, inhibition of AchE can lead to changes in neurological signaling pathways , while EGFR inhibition can affect cell growth and proliferation pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These properties can significantly impact a compound’s bioavailability and therapeutic efficacy.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting cell growth and affecting neurological signaling .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Introduction of the 3,4-dichlorophenyl Group: This step involves the nucleophilic aromatic substitution reaction where the amino group is introduced to the quinazoline core.
Methoxylation: The methoxy groups are introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Thionation: The final step involves the conversion of the carbonyl group to a thione group using reagents such as phosphorus pentasulfide (P2S5).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or iron powder.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazolines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-[(3,4-dichlorophenyl)amino]-2-methylquinolin-6-ol: Another compound with a similar structure but different functional groups.
4-[(3,4-dichlorophenyl)amino]-2-methylquinazoline: Lacks the methoxy groups and thione group, affecting its chemical properties and biological activity.
Uniqueness
4-[(3,4-dichlorophenyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione is unique due to the presence of both methoxy and thione groups, which contribute to its distinct chemical reactivity and potential biological activities. Its ability to inhibit EGFR and other targets makes it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
901868-60-8 |
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Molecular Formula |
C16H13Cl2N3O2S |
Molecular Weight |
382.26 |
IUPAC Name |
4-(3,4-dichloroanilino)-6,7-dimethoxy-1H-quinazoline-2-thione |
InChI |
InChI=1S/C16H13Cl2N3O2S/c1-22-13-6-9-12(7-14(13)23-2)20-16(24)21-15(9)19-8-3-4-10(17)11(18)5-8/h3-7H,1-2H3,(H2,19,20,21,24) |
InChI Key |
HUKHVECCJCLLRT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=S)N2)NC3=CC(=C(C=C3)Cl)Cl)OC |
solubility |
not available |
Origin of Product |
United States |
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